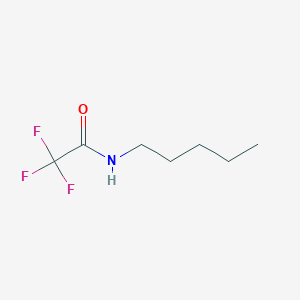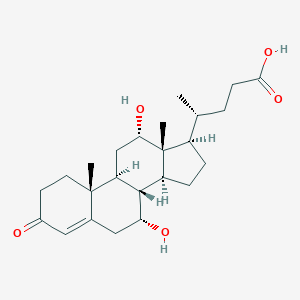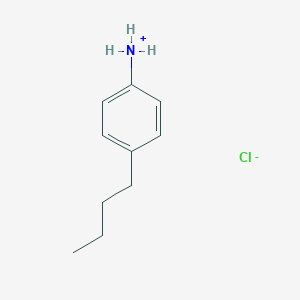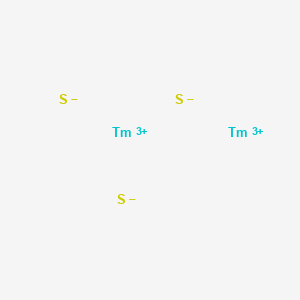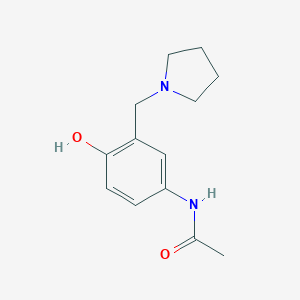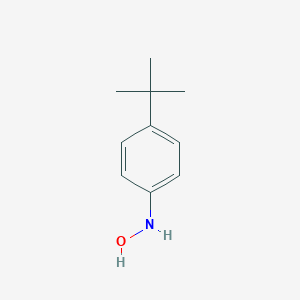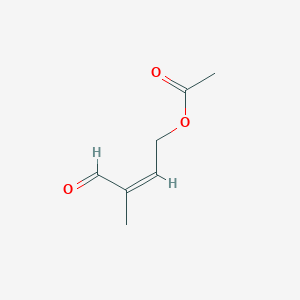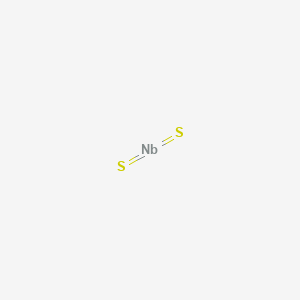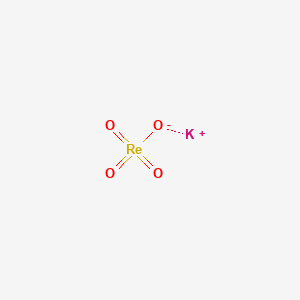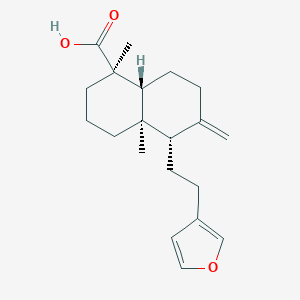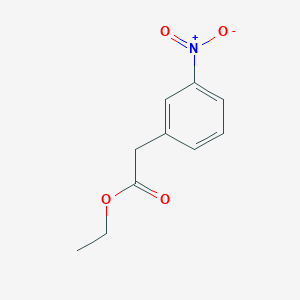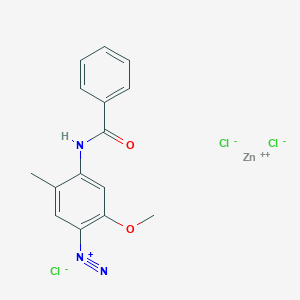
Cesium-134
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium-134 is a radioactive isotope of cesium with a half-life of 2.06 years. It is a byproduct of nuclear fission and is commonly produced in nuclear reactors. Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies and its potential use in cancer treatment.
Mécanisme D'action
Cesium-134 works by emitting ionizing radiation, which can damage or destroy cells. This makes it effective in cancer treatment, as it can target and destroy cancer cells.
Effets Biochimiques Et Physiologiques
Cesium-134 can have a number of biochemical and physiological effects on the body. Because it emits ionizing radiation, it can damage or destroy cells. This can lead to a number of health effects, including radiation sickness, cancer, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Cesium-134 has a number of advantages and limitations for lab experiments. One advantage is that it is a radioactive tracer, which can be used to study the movement of materials in the environment. However, its short half-life makes it difficult to use in long-term studies.
List of
Orientations Futures
There are a number of future directions for research on cesium-134. One area of research is the potential use of cesium-134 in cancer treatment. More research is needed to determine the safety and efficacy of this approach.
Another area of research is the use of cesium-134 as a tracer in environmental studies. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Overall, cesium-134 has a number of scientific research applications, and more research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Cesium-134 is typically produced through the nuclear fission of uranium or plutonium. It can also be produced through the neutron activation of stable cesium-133.
Applications De Recherche Scientifique
Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies. Because cesium-134 is a byproduct of nuclear fission, it can be used to trace the movement of radioactive materials in the environment. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Cesium-134 also has potential applications in cancer treatment. Because it is a radioactive isotope, it can be used to target and destroy cancer cells. However, more research is needed to determine the safety and efficacy of cesium-134 in cancer treatment.
Propriétés
Numéro CAS |
13967-70-9 |
|---|---|
Nom du produit |
Cesium-134 |
Formule moléculaire |
Cs |
Poids moléculaire |
133.906719 g/mol |
Nom IUPAC |
cesium-134 |
InChI |
InChI=1S/Cs/i1+1 |
Clé InChI |
TVFDJXOCXUVLDH-OUBTZVSYSA-N |
SMILES isomérique |
[134Cs] |
SMILES |
[Cs] |
SMILES canonique |
[Cs] |
Synonymes |
134Cs radioisotope Caesium-134 Cesium-134 Cs-134 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



